![molecular formula C21H14FN3O2 B2611866 4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871307-86-7](/img/structure/B2611866.png)
4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
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Description
“4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a chemical compound with the linear formula C19H15FN4O3 . It has a molecular weight of 366.355 .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide”, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is based on its linear formula C19H15FN4O3 . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results, which are not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” are not fully detailed in the current search results. The known properties include its linear formula (C19H15FN4O3) and molecular weight (366.355) .Future Directions
Quinoxaline derivatives have been the subject of numerous studies due to their diverse pharmacological activities . The current review suggests that the critical role of the quinoxaline on the various heterocyclic moieties has been given more attention . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-14-11-9-13(10-12-14)20(26)24-16-6-2-1-5-15(16)19-21(27)25-18-8-4-3-7-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHXRVOZRSQOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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